molecular formula C10H12BrFO2 B1450407 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene CAS No. 1504282-99-8

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene

Cat. No.: B1450407
CAS No.: 1504282-99-8
M. Wt: 263.1 g/mol
InChI Key: HAZXVQXRXMEJSA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene can be achieved through several methods. One common approach involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the methoxyethoxy group. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Conditions typically involve the use of polar solvents and controlled temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used under specific conditions to achieve the desired transformations.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting specific biological pathways.

    Chemical Biology: It is used in the study of biological systems, where its derivatives can act as probes or inhibitors for various biochemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene involves its interaction with specific molecular targets, depending on its application. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-(2-methoxyethoxy)benzene
  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Uniqueness

1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with a methoxyethoxy group, which imparts distinct reactivity and properties. This combination allows for selective functionalization and diverse applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-methoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-13-2-3-14-7-8-4-9(11)6-10(12)5-8/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZXVQXRXMEJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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